1,5-Diphenyl-4,5-dihydro-1H-pyrazole is a significant compound in organic chemistry, particularly within the realm of heterocyclic compounds. Its molecular formula is , and it has a molecular weight of approximately 222.28 g/mol. This compound is classified as a pyrazole derivative, which is recognized for its diverse biological activities and applications in medicinal chemistry.
This compound can be sourced from various chemical databases, including PubChem and BenchChem, which provide detailed information regarding its properties and potential applications. It falls under the classification of heterocyclic compounds, specifically within the subcategory of pyrazoles, which are characterized by a five-membered ring containing two nitrogen atoms.
The synthesis of 1,5-diphenyl-4,5-dihydro-1H-pyrazole can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound, allowing for modifications that can lead to various derivatives with enhanced biological activities.
The molecular structure of 1,5-diphenyl-4,5-dihydro-1H-pyrazole features a five-membered ring with two nitrogen atoms at positions 1 and 3. The structure can be represented by the following:
InChI=1S/C15H14N2/c1-3-7-13(8-4-1)15-11-12-17(16-15)14-9-5-2-6-10-14/h1-10H,11-12H2C1CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3The compound exhibits notable stereochemistry due to its cyclic structure, which influences its reactivity and interaction with biological targets .
1,5-Diphenyl-4,5-dihydro-1H-pyrazole participates in various chemical reactions that enhance its utility:
These reactions underscore the compound's versatility as a building block for more complex molecules.
The mechanism of action for 1,5-diphenyl-4,5-dihydro-1H-pyrazole derivatives often involves their interaction with specific biological targets:
These mechanisms highlight the potential therapeutic applications of this compound in treating various diseases.
The physical and chemical properties of 1,5-diphenyl-4,5-dihydro-1H-pyrazole include:
These properties are crucial for understanding how the compound behaves under different conditions and its suitability for various applications .
1,5-Diphenyl-4,5-dihydro-1H-pyrazole finds applications across several scientific fields:
These applications illustrate the compound's broad relevance in both research and industry contexts.
CAS No.: 18016-80-3
CAS No.: 2494-89-5
CAS No.: